pH‑Dependent Hydration Equilibrium: Tunable Speciation Versus Static α‑Keto Acids
At 25 °C and ionic strength 0.15, the hydration equilibrium constant (Kₕ = [hydrate]/[oxo]) for the protonated form of pyruvic acid/2,2‑dihydroxypropanoic acid is Kₕₒₓₒ = 2.353 ± 0.000, whereas for the deprotonated (carboxylate) form it drops to Kₕᵢₒₙ = 0.087 ± 0.002 [1]. For comparison, 3‑methyl‑2‑oxobutanoic acid displays Kₕₒₓₒ = 1.483 and Kₕᵢₒₙ = 0.054, while 4‑methyl‑2‑oxopentanoic acid shows Kₕₒₓₒ = 1.083 and Kₕᵢₒₙ = 0.044 [1]. Thus, 2,2‑dihydroxypropanoic acid is the most hydrated α‑keto acid in the series, providing a wider operational window for formulations that require the gem‑diol form.
| Evidence Dimension | Hydration equilibrium constant Kₕ (protonated form / deprotonated form) |
|---|---|
| Target Compound Data | Kₕₒₓₒ = 2.353 ± 0.000; Kₕᵢₒₙ = 0.087 ± 0.002 |
| Comparator Or Baseline | 3‑Methyl‑2‑oxobutanoic acid: Kₕₒₓₒ = 1.483, Kₕᵢₒₙ = 0.054; 4‑Methyl‑2‑oxopentanoic acid: Kₕₒₓₒ = 1.083, Kₕᵢₒₙ = 0.044 |
| Quantified Difference | Kₕₒₓₒ of target is 59% higher than 3‑methyl‑2‑oxobutanoic acid and 117% higher than 4‑methyl‑2‑oxopentanoic acid |
| Conditions | 25 °C, ionic strength 0.15, aqueous solution, ¹H and ¹³C NMR determination |
Why This Matters
A user who requires the gem‑diol form (e.g., for hydrogen‑bonded network formation, metal chelation, or UV‑transparent matrices) can achieve substantially higher hydrate populations with 2,2‑dihydroxypropanoic acid than with alternative α‑keto acids, simply by adjusting formulation pH.
- [1] Determination of pKa and Hydration Constants for a Series of α‑Keto‑Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. J. Pharm. Sci. 2016, 105 (2), 664–672. (PMC4703567), Table 1. View Source
